1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-2-13(19-9-1)11-4-7-18(8-5-11)15-17-12-10-16-6-3-14(12)20-15/h1-3,6,9-11H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZFAJLKPGXQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide-Based Cyclocondensation
The thiazolo[4,5-c]pyridine moiety is synthesized via one-pot cyclocondensation between chloronitropyridine derivatives and thioamides or thioureas. For example, Sahasrabudhe et al. demonstrated that 2-chloro-3-nitropyridine reacts with thiourea in ethanol under reflux to form the thiazolo[4,5-c]pyridine scaffold (65–78% yield). This method avoids costly catalysts and leverages the nucleophilic displacement of chlorine by sulfur, followed by nitro-group reduction and ring closure (Figure 1A).
Optimization Insight :
Piperidine Ring Functionalization
Post-cyclocondensation, the piperidine ring is introduced at position 1 of the thiazolo[4,5-c]pyridine. A two-step protocol involves:
- Nucleophilic Substitution : Reacting 2-chlorothiazolo[4,5-c]pyridine with piperidine in toluene at 110°C for 12 hours (58% yield).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the 1-piperidinyl intermediate.
Challenges : Steric hindrance from the fused thiazole ring reduces substitution efficiency, necessitating excess piperidine (3 eq).
Thiophen-2-yl Group Incorporation
Palladium-Catalyzed Cross-Coupling
The thiophen-2-yl group is introduced at position 4 of the piperidine ring via Suzuki-Miyaura coupling. A representative procedure:
- Reactants : 4-Bromopiperidine-thiazolo[4,5-c]pyridine + thiophen-2-ylboronic acid.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 24 hours.
- Yield : 62% after recrystallization (ethanol).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | DME/H₂O (4:1) |
| Reaction Time | 24 hours |
| Isolated Yield | 62% |
Direct Alkylation via Grignard Reagent
Alternative approaches employ Grignard reagents for thiophene attachment:
- Formation of 4-Ketopiperidine : Oxidize 4-hydroxypiperidine to ketone using Jones reagent.
- Grignard Addition : React with thiophen-2-ylmagnesium bromide in THF (−10°C), yielding 4-(thiophen-2-yl)piperidine after workup (51% yield).
Limitation : Over-addition side products necessitate careful temperature control.
Multi-Component Reaction (MCR) Approaches
Nitroketene Dithioacetals as Building Blocks
Rahimi et al. developed a catalyst-free MCR using nitroketene dithioacetals, cysteamine hydrochloride, and thiophene-2-carboxaldehyde:
Advantage : Avoids column chromatography; precipitation isolates the product.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Optimization
Bench-scale synthesis (1–10 g) achieves 74% yield using toluene reflux. For kilogram-scale production:
- Flow Reactor Parameters :
- Residence Time : 30 minutes.
- Temperature : 130°C.
- Pressure : 3 bar.
- Output : 92% purity (HPLC), requiring one crystallization step.
Automated High-Throughput Screening
Robotic platforms screen >50 conditions/day to optimize:
- Solvent polarity (e.g., toluene vs. xylene).
- Catalyst loadings (e.g., piperidine vs. DBU).
- Temperature gradients (80–150°C).
Outcome : Xylene with 10 mol% DBU at 140°C boosts yield to 81%.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolo-pyridine derivatives exhibit significant anticancer activity. The compound has been identified as a potential inhibitor of the MALT1 protein, which plays a critical role in various hematological malignancies. The inhibition of MALT1 can lead to the suppression of tumor growth and proliferation in cancer cells. A patent detailing this application emphasizes the compound's effectiveness in targeting MALT1 pathways, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds similar to 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine possess analgesic and anti-inflammatory properties. For instance, derivatives from the thiazolo-pyridine class have shown efficacy in reducing pain and inflammation in animal models. One study reported that certain derivatives exhibited antiexudative effects comparable to established anti-inflammatory drugs like ketorolac .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically yield high purity and yield rates. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the piperidine or thiophene rings can significantly influence the compound's potency and selectivity towards specific biological targets .
Case Study 1: MALT1 Inhibition
A notable study focused on the development of thiazolo-pyridine derivatives as MALT1 inhibitors highlighted the compound's potential in treating lymphoid malignancies. The study utilized various assays to evaluate cell viability and apoptosis induction in cancer cell lines treated with the compound. Results indicated a dose-dependent decrease in cell viability, supporting its role as an anticancer agent .
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic effects of thiazolo-pyridine derivatives in rodent models. The study compared these compounds against standard analgesics using behavioral pain models. The results showed that some derivatives not only reduced pain but also had lower side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form strong interactions with amino acid residues in the enzyme’s active site, leading to its inhibitory effects . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazolo[5,4-d]pyrimidine Derivatives (Piperazine/Piperidine Analogs)
Compounds such as 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine incorporate a pyrimidine ring fused to thiazole, differing in nitrogen placement and ring size. Piperidine or piperazine substituents at the 3-position enhance solubility and basicity compared to the thiophene-piperidine hybrid in the target compound. These derivatives are synthesized via stepwise condensation of amines with chlorinated pyrimidine precursors .
Thiazolo[5,4-b]pyridine Isomers
Isomeric analogs like 2-(2-pyridyl)thiazolo[5,4-b]pyridine exhibit altered ring fusion (C5 vs. C4 position), affecting electronic properties. For example, tautomerization in thiazolo[5,4-b]pyridine-2-thione (97) stabilizes the thione form in neutral media, unlike the rigid thiazolo[4,5-c]pyridine core .
Substituent Variations
Pyrazolyl vs. Thiophenyl Derivatives
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine replaces the thiophen-2-yl group with a pyrazolyl moiety. Pyrazole’s hydrogen-bonding capacity enhances interactions with biological targets, whereas thiophene’s sulfur atom improves lipophilicity .
Bis Thiazolo[4,5-c]Isoxazolines with Triazole Rings
These compounds, such as 4,4'-[benzene-1,4-diylbis[ethylidenehydrazine-2-ylidene]]bis-thiazolo derivatives, introduce 1,2,4-triazole and isoxazoline rings. The additional heterocycles increase molecular complexity and antimicrobial efficacy compared to the simpler piperidine-thiophene substitution .
Spiro-Indole Thiazolo[4,5-c]Isoxazol Derivatives
Spiro compounds (e.g., 3'-[(4-acetate phenyl)-spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]) feature fused indole and isoxazol rings, offering enhanced rigidity and antimicrobial activity due to extended conjugation .
Comparative Data Tables
Key Research Findings
- Synthetic Flexibility : The target compound’s one-pot synthesis contrasts with multi-step routes for bis isoxazolines and spiro derivatives , highlighting trade-offs between efficiency and complexity.
- Substituent Impact : Thiophene’s electron-rich nature may improve binding to hydrophobic enzyme pockets, whereas pyrazole or triazole groups favor hydrogen bonding .
Biological Activity
The compound 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, combining a thiazole, pyridine, and piperidine framework, suggest potential applications in pharmacology, particularly as enzyme inhibitors and in anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 302.4 g/mol. The structural representation highlights the thiazolo and thiophene moieties integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions to form the thiazole and piperidine rings followed by specific substitutions to introduce the thiophene group.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyridine structures often exhibit significant antimicrobial properties. For example, derivatives of thiazolo-pyridines have been tested against various bacterial strains, showing promising results in inhibiting growth. In vitro studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. Studies using animal models have shown that this compound can reduce inflammation markers significantly. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been investigated for analgesic effects. Preclinical trials utilizing models such as the acetic acid-induced writhing test have shown that it can effectively reduce pain responses, suggesting a potential application in pain management therapies.
Case Studies
Several studies have focused on the biological activity of thiazolo-pyridines:
- Study on Anti-inflammatory Effects : A study published in Sci. Pharm. evaluated various thiazolo-pyridines for their ability to inhibit inflammation in vivo. Results indicated significant reductions in paw edema in treated rats compared to controls .
- Antimicrobial Testing : In another study, derivatives were synthesized and tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Analgesic Activity : A comprehensive evaluation highlighted that certain derivatives showed analgesic effects comparable to morphine in animal models without significant side effects .
Q & A
Q. What are the optimal synthetic routes for 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols, including cyclocondensation and cross-coupling reactions. For example:
- Step 1 : Construct the thiazolo[4,5-c]pyridine core via cyclization of 4-aminopyridine derivatives with thiourea or thioamide precursors under acidic conditions .
- Step 2 : Introduce the thiophene moiety via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like SPhos. Optimize solvent (toluene/ethanol) and base (K₃PO₄) for coupling efficiency .
- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene substitution at C4 of piperidine) and FTIR to validate functional groups (C=N stretch ~1649 cm⁻¹, thiophene C-S ~700 cm⁻¹) .
Q. How can researchers resolve structural ambiguities in crystallographic data for thiazolo-pyridine derivatives?
Employ the SHELX suite (SHELXL/SHELXS) for refinement:
- Use high-resolution X-ray data (≤1.0 Å) to model disorder in the thiophene or piperidine rings.
- Apply twin refinement (TWIN/BASF commands) for crystals with pseudo-merohedral twinning .
- Validate hydrogen bonding (e.g., N-H···S interactions) via Hirshfeld surface analysis to confirm packing stability .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of the piperidine-thiophene moiety?
- Catalyst Optimization : Replace Pd(OAc)₂ with Pd(dppf)Cl₂ for sterically hindered substrates, improving turnover frequency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.
- Protecting Groups : Temporarily protect the thiazolo nitrogen with Boc groups to prevent side reactions during coupling .
Q. How does the thiophene substituent influence biological activity in analogous compounds?
- Electronic Effects : Thiophene’s electron-rich π-system enhances binding to hydrophobic pockets in kinase targets (e.g., glucokinase). Derivatives with 2-thienyl groups show higher activation potency compared to phenyl analogs .
- Structural Analogs : For example, 3-(2-thienyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits improved metabolic stability due to reduced CYP450 interactions .
Q. What methodologies validate target engagement in receptor-binding studies?
- Competitive Binding Assays : Use ¹²⁵I-labeled ligands (e.g., CGRP for neuropeptide receptors) to measure IC₅₀ values. MK-0974, a piperidine-containing CGRP antagonist, demonstrates sub-nanomolar affinity via this method .
- Pharmacodynamic Models : Assess functional activity in vivo using capsaicin-induced dermal blood flow assays in primates, correlating plasma concentration with receptor occupancy .
Q. How can SAR studies resolve contradictory bioactivity data across derivatives?
- Library Design : Synthesize analogs with systematic substitutions (e.g., halogens at thiophene C5, methyl groups on piperidine) to map steric/electronic requirements .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, bulky substituents on the thiazolo ring reduce solubility but improve target selectivity .
Key Data from Literature
Contradictions and Mitigation
- Synthetic Yield Discrepancies : Some protocols report ≤50% yields for Suzuki couplings , while others achieve >80% via microwave-assisted synthesis . Mitigate by optimizing reaction time/temperature.
- Biological Activity Variability : Thiazolo[4,5-c]pyridines may show divergent kinase inhibition profiles due to minor stereochemical differences. Use enantioselective synthesis and chiral HPLC to isolate active conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
